molecular formula C11H12N2O B13423718 Dextrosimendan 6-Phenyl

Dextrosimendan 6-Phenyl

Cat. No.: B13423718
M. Wt: 188.23 g/mol
InChI Key: GVASAZMJZKWWEA-QMMMGPOBSA-N
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Description

Dextrosimendan 6-Phenyl is a stereoisomer of levosimendan, a calcium sensitizer used in the treatment of decompensated heart failure. This compound is known for its ability to sensitize troponin C to calcium and open ATP-sensitive potassium channels, which helps in reducing cardiac myocyte apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextrosimendan 6-Phenyl involves the reaction of 4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenylhydrazono with propanedinitrile under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the correct stereoisomer is produced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and advanced machinery to maintain the purity and yield of the compound. Quality control measures are implemented at various stages to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Dextrosimendan 6-Phenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Dextrosimendan 6-Phenyl has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its effects on cellular processes, such as apoptosis and calcium signaling.

    Medicine: Explored for its potential therapeutic effects in treating heart failure and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Dextrosimendan 6-Phenyl exerts its effects by sensitizing troponin C to calcium, which enhances the contractility of cardiac muscle. It also opens ATP-sensitive potassium channels, leading to vasodilation and reduced cardiac workload. The compound’s mechanism involves the activation of specific molecular targets and pathways, such as the c-Jun NH2-terminal kinase and caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextrosimendan 6-Phenyl is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to levosimendan, dextrosimendan has distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(4S)-4-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H12N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,14)/t8-/m0/s1

InChI Key

GVASAZMJZKWWEA-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CC(=O)NN=C1C2=CC=CC=C2

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=CC=C2

Origin of Product

United States

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